Product packaging for Tris(dinonylphenyl) phosphite(Cat. No.:CAS No. 1333-21-7)

Tris(dinonylphenyl) phosphite

Cat. No.: B074583
CAS No.: 1333-21-7
M. Wt: 1067.7 g/mol
InChI Key: WRSPWQHUHVRNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(dinonylphenyl) phosphite is a high-molecular-weight, sterically hindered organophosphite compound extensively utilized in materials science and polymer chemistry research as a highly effective secondary antioxidant and process stabilizer. Its primary research value lies in its ability to inhibit the thermo-oxidative degradation of polymers, such as polyolefins (e.g., polypropylene, polyethylene), polyvinyl chloride (PVC), and engineering plastics, during high-temperature processing and long-term aging. The mechanism of action involves the sacrificial hydrolysis of the phosphite group, which efficiently scavenges hydroperoxides (ROOH) formed in the initial stages of autoxidation. By converting these hydroperoxides into non-radical, stable alcohols (ROH), it prevents the propagation of free-radical chain reactions that lead to polymer chain scission (embrittlement) or cross-linking (gelation), thereby preserving the material's molecular weight, mechanical properties, and color. The dinonylphenyl substituents confer significant steric hindrance and increased molecular weight, which enhance the compound's hydrolytic stability, reduce volatility, and improve compatibility within the polymer matrix, making it particularly valuable for demanding processing conditions. Researchers employ this phosphite to study stabilization synergies when combined with primary antioxidants (e.g., hindered phenolics), to develop advanced polymer formulations with extended service life, and to investigate the mechanisms of polymer degradation and stabilization. This product is offered in high purity to ensure reproducible and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H123O3P B074583 Tris(dinonylphenyl) phosphite CAS No. 1333-21-7

Properties

CAS No.

1333-21-7

Molecular Formula

C72H123O3P

Molecular Weight

1067.7 g/mol

IUPAC Name

tris[3,5-di(nonyl)phenyl] phosphite

InChI

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-65(50-44-38-32-26-20-14-8-2)59-70(58-64)73-76(74-71-60-66(51-45-39-33-27-21-15-9-3)56-67(61-71)52-46-40-34-28-22-16-10-4)75-72-62-68(53-47-41-35-29-23-17-11-5)57-69(63-72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3

InChI Key

WRSPWQHUHVRNFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)CCCCCCCCC)CCCCCCCCC)OC3=CC(=CC(=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC

Other CAS No.

1333-21-7

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Tris Dinonylphenyl Phosphite

Fundamental Reaction Mechanisms in Phosphite (B83602) Synthesis

The synthesis of Tris(dinonylphenyl) phosphite is grounded in fundamental principles of organophosphorus chemistry. The process is a multi-step reaction that requires precise control over intermediates and reaction conditions to achieve the desired product.

Reaction of Substituted Phenols with Phosphorus Trichloride (B1173362)

The primary method for synthesizing this compound involves the reaction of dinonylphenol, a substituted phenol (B47542), with phosphorus trichloride (PCl₃). nih.govresearchgate.net This reaction is a classic example of phosphite ester formation. wikipedia.org The fundamental mechanism involves the sequential nucleophilic attack by the oxygen atom of the dinonylphenol on the phosphorus atom of the PCl₃. stackexchange.com With each attack, a chlorine atom is displaced, forming a P-O bond and releasing hydrogen chloride (HCl) as a by-product. stackexchange.comwikipedia.org

This process is highly exothermic, necessitating careful management of reaction conditions. researchgate.net The reaction proceeds in a stepwise manner, replacing one chlorine atom at a time. researchgate.net

Role of Organic Catalysts in Reaction Kinetics

The production of this compound is often conducted in the presence of an organic catalyst to enhance the reaction rate. nih.gov While specific catalysts are often proprietary, their general function is to accelerate the esterification process. In similar phosphite ester syntheses, amine bases are frequently used as catalysts. wikipedia.org These bases can act as proton acceptors, neutralizing the hydrogen chloride by-product as it forms. wikipedia.org This removal of HCl helps to drive the reaction equilibrium towards the formation of the final trisubstituted phosphite product. The catalytic action facilitates a more efficient and faster conversion of the reactants.

Identification and Control of Intermediate Species

The reaction between dinonylphenol and phosphorus trichloride is a non-elementary, series-parallel reaction, meaning it proceeds through stable intermediate compounds. researchgate.net As the three chlorine atoms on the PCl₃ are substituted sequentially, two key intermediate species are formed: researchgate.net

(Dinonylphenyl) phosphorodichloridite (DNPCP)

Bis(dinonylphenyl) phosphorochloridite

Advanced Synthesis Process Design and Engineering

The industrial-scale synthesis of this compound requires advanced process design and engineering to control the reaction parameters, manage by-products, and ensure the final product meets stringent purity specifications.

Temperature Control and Agitation Effects on Reaction Yield and Purity

Precise temperature control and effective agitation are paramount for maximizing yield and purity. The reaction is highly exothermic, and uncontrolled temperature increases can lead to side reactions and impurities. researchgate.net Therefore, phosphorus trichloride is typically added to the heated dinonylphenol in a controlled manner to manage the rate of heat generation. researchgate.netgoogle.com

Industrial processes often involve heating the nonylphenol to an initial temperature, for instance, 75-80°C, before the gradual addition of PCl₃. google.com Following the addition, the reaction mixture is maintained at a higher temperature, such as 145-150°C, for several hours to ensure the reaction goes to completion. google.com As indicated in the table below, the kinetic constant of the reaction increases significantly with temperature, highlighting the importance of maintaining an optimal temperature profile. researchgate.net

Effect of Temperature on Reaction Kinetics

Temperature (°C) Kinetic Constant (L/mol·hr)
100 0.00835
200 0.1381

This interactive data table is based on research findings that demonstrate the increase in the reaction's kinetic constant with rising temperature. researchgate.net

Effective agitation throughout the process is crucial for maintaining a homogenous reaction mixture and uniform temperature distribution, which helps to prevent localized overheating and ensures consistent product quality. nih.govgoogle.com

Management of By-products and Impurities (e.g., Hydrogen Chloride, Unreacted Precursors)

The primary by-product of the synthesis is hydrogen chloride (HCl) gas. google.com Efficient removal of HCl from the reactor is necessary to drive the reaction forward. This is typically accomplished by heating the reaction mixture, which liberates the dissolved HCl. nih.govgoogle.com

The most significant impurity is typically unreacted nonylphenol, which results from using an excess of this reactant to ensure complete conversion of PCl₃. google.com While beneficial for the reaction, this excess must be removed from the final product. A highly effective method for this purification step is thin-film distillation. google.com This technique allows for the removal of excess nonylphenol under vacuum at elevated temperatures (150°C to 250°C), reducing its content to 0.1% or less. nih.govgoogle.com This post-reaction processing is critical for producing high-purity this compound with a low acid number and minimal residual chloride levels. nih.govgoogle.com

Typical Process Parameters and Product Purity

Parameter Value Resulting Purity
Reactant Ratio >4-8 wt% excess Nonylphenol Drives reaction to completion nih.govgoogle.com
Reaction Temperature 75°C - 150°C Yields of up to 94-97% researchgate.netgoogle.com
Post-Treatment Thin-Film Distillation Residual Nonylphenol: <0.1 wt% nih.govgoogle.com
Residual Chloride: <90 ppm nih.govgoogle.com
Acid Number: <0.1 nih.govgoogle.com

This interactive data table summarizes key process parameters from various synthesis methodologies and the corresponding purity levels achieved for the final product.

Post-Synthesis Purification Techniques: Thin Film Distillation for Enhanced Purity

Following the primary synthesis of this compound, achieving a high degree of purity is critical for its performance as a polymer stabilizer. One of the most effective methods for post-synthesis purification is thin film distillation, also known as wiped-film evaporation. This technique is particularly adept at removing non-volatile impurities and unreacted starting materials from the final product.

In a common synthesis route involving phosphorus trichloride and an excess of nonylphenol, the surplus nonylphenol is intentionally used to drive the reaction to completion. nih.govgoogle.com However, this excess reactant must be removed from the final product. Thin film distillation is employed to strip the unreacted nonylphenol from the crude this compound. nih.govgoogle.com The process involves heating the crude product under a high vacuum (ranging from 0.01 to 5 mm Hg) at temperatures between 100°C and 350°C. nih.govgoogle.com

The primary advantage of this technique is its ability to significantly reduce impurities to very low levels. Industrial processes utilizing thin film distillation can achieve a final product with a free nonylphenol content of 0.1% or less, a residual chloride level below 90 parts per million (ppm), and a very low acid number of 0.1 or less. nih.govgoogle.com This high level of purity results in a superior grade of this compound with improved hydrolytic stability, a crucial characteristic for its application in polymers. google.com

Comparative Analysis of Synthesis Routes

The industrial production of this compound is primarily accomplished through two distinct chemical pathways: direct esterification using phosphorus trichloride and transesterification from a pre-existing phosphite ester. Each route presents a unique profile of economic and environmental considerations.

Assessment of Economic and Environmental Efficiency of Different Processes

The direct esterification route reacts nonylphenol directly with phosphorus trichloride. researchgate.net This method is widely used due to the relatively low cost of the reactants. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a significant byproduct. nih.govresearchgate.net Economically, this process can be highly efficient, with reported yields of up to 94%. google.com However, the production of corrosive HCl gas necessitates specialized handling equipment and scrubbing systems to neutralize the acidic byproduct, adding to capital and operational costs. From an environmental standpoint, HCl is a hazardous substance, and its management is a key concern. Furthermore, the feedstock nonylphenol is under increasing regulatory scrutiny due to its classification as an endocrine disruptor, which presents a long-term challenge for this synthesis pathway. pmarketresearch.comemergenresearch.com

The transesterification route offers an alternative that avoids the use of phosphorus trichloride and the subsequent generation of HCl. wikipedia.org In this process, a different phosphite ester, such as triphenyl phosphite, is heated with dinonylphenol. wikipedia.orggoogle.com A catalyst, such as sodium hydride or an alkali metal phenolate, is often used to accelerate the reaction. google.com The equilibrium of the reaction is shifted toward the desired product by removing the resulting byproduct (e.g., phenol) via distillation. wikipedia.org Environmentally, this process is considered cleaner as it substitutes the hazardous HCl byproduct with a potentially reusable or sellable chemical like phenol. Economically, the viability of this route depends on the relative cost of the starting phosphite ester compared to phosphorus trichloride and the efficiency with which the byproduct can be removed and repurposed.

Below is a comparative table of the two primary synthesis routes.

FeatureDirect Esterification RouteTransesterification Route
Primary Reactants Dinonylphenol, Phosphorus TrichlorideDinonylphenol, Triphenyl Phosphite (or other phosphite ester)
Key Byproduct Hydrogen Chloride (HCl)Phenol (or corresponding alcohol)
Catalyst Often self-catalyzed or may use a tertiary amineBasic catalyst required (e.g., sodium phenolate, sodium hydride) google.comgoogle.com
Economic Efficiency High yields (up to 94%) google.com; relies on low-cost reactants.Dependent on cost of starting phosphite and value of byproduct.
Environmental Impact Generates corrosive and hazardous HCl gas. nih.gov Nonylphenol feedstock is an environmental concern. pmarketresearch.comAvoids HCl generation. wikipedia.org Byproduct (phenol) is less hazardous and potentially recyclable.
Process Conditions Exothermic reaction requiring temperature control. researchgate.netRequires heating and efficient removal of byproduct to drive reaction. wikipedia.org

Innovations in Green Chemistry Approaches for this compound Production

In response to increasing environmental regulations and a drive for sustainable manufacturing, innovations aligned with the principles of green chemistry are being explored for phosphite ester production. While specific research on this compound is specialized, broader trends in phosphonate (B1237965) and phosphite synthesis offer insights into potential advancements.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. The development of solvent-free reaction conditions is a significant area of innovation. rsc.org For many phosphite syntheses, running the reaction neat (without a solvent) can lead to higher efficiency, easier product separation, and a drastically reduced environmental impact. Microwave-assisted synthesis has also been shown to decrease reaction times and improve yields under solvent-free conditions for related compounds. rsc.org

The development of more environmentally benign and recyclable catalysts is another critical frontier. For transesterification processes, moving away from reactive catalysts like sodium hydride to more stable, heterogeneous, or environmentally friendly catalysts such as zinc-based compounds could improve the safety and sustainability of the process. nih.gov

Improving atom economy is a fundamental principle of green chemistry. In this context, the transesterification route shows inherent advantages over the direct esterification route if the phenol byproduct can be efficiently recovered and reused or sold. This turns a waste stream into a valuable co-product, maximizing the conversion of raw materials into useful substances. Future innovations may focus on integrated processes where the phenol byproduct is immediately used as a feedstock for another chemical synthesis on the same site, further enhancing economic and environmental efficiency.

Mechanistic Investigations of Tris Dinonylphenyl Phosphite As a Stabilizer and Antioxidant

Primary Antioxidant Mechanisms: Free Radical Scavenging

As a secondary antioxidant, the primary role of Tris(dinonylphenyl) phosphite (B83602) is not to scavenge free radicals directly, but to decompose hydroperoxides, which are precursors to the formation of aggressive and damaging free radicals. uvabsorber.comnih.gov This preventative action is crucial in halting the auto-oxidative degradation cycle of polymers.

During polymer processing or exposure to environmental stressors like heat and oxygen, unstable hydroperoxides (ROOH) and alkylperoxides (ROOR) are formed within the polymer matrix. vinatiorganics.com These species can readily decompose, creating highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that propagate polymer chain scission and crosslinking, leading to material failure.

Tris(dinonylphenyl) phosphite intervenes by catalytically decomposing these peroxides into non-radical, stable products. The trivalent phosphorus atom in the phosphite molecule readily attacks the oxygen-oxygen bond of the hydroperoxide. google.com This is a sacrificial mechanism where the phosphite is oxidized. vinatiorganics.com The reaction proceeds via a one-electron transfer process, effectively neutralizing the peroxide before it can generate free radicals. vinatiorganics.com This function is particularly critical at the high temperatures encountered during melt processing, where peroxide formation is accelerated. uvabsorber.com

The general reaction can be represented as: P(OR)₃ + R'OOH → OP(OR)₃ + R'OH (this compound + Hydroperoxide → Tris(dinonylphenyl) phosphate + Alcohol)

The primary by-product of the reaction between this compound and a hydroperoxide is the corresponding phosphate, Tris(dinonylphenyl) phosphate. nih.govvinatiorganics.com In this transformation, the phosphorus atom moves from a trivalent (P³⁺) to a more stable pentavalent (P⁵⁺) state. The other by-product is a stable, non-radical alcohol, which does not contribute to further polymer degradation. vinatiorganics.comgoogle.com

This conversion of the phosphite to a phosphate is the terminal fate of the antioxidant in this specific pathway. The resulting phosphate is a thermally stable species that is non-reactive and does not interfere with the polymer's properties. vinatiorganics.com By converting reactive hydroperoxides into inert alcohols and stable phosphates, TNPP effectively removes a key source of radical generation, thereby halting the degradation cascade. uvabsorber.com

Secondary Antioxidant Mechanisms and Synergistic Effects

This compound is rarely used in isolation; its performance is significantly enhanced when combined with other classes of stabilizers, a phenomenon known as synergism. nih.govadishank.com

The most common synergistic combination is with primary antioxidants, such as hindered phenols. 2017erp.comnih.gov These two types of antioxidants address polymer degradation through different but complementary mechanisms.

Primary Antioxidant (Hindered Phenol): Donates a hydrogen atom to scavenge and neutralize free radicals (R•, ROO•), stopping the chain reaction. In doing so, the phenol (B47542) is converted into a phenoxyl radical, which is less reactive but can still participate in side reactions that may cause discoloration (e.g., formation of quinones).

Secondary Antioxidant (TNPP): Decomposes hydroperoxides (ROOH), preventing the formation of new free radicals. uvabsorber.com

The key synergistic interaction involves the ability of the phosphite to regenerate the primary antioxidant. vinatiorganics.com The phosphite can reduce the oxidized phenoxyl radical or its subsequent products back to the original hindered phenol, allowing it to scavenge more free radicals. This regenerative cycle extends the effective lifetime and efficiency of the phenolic antioxidant, leading to superior stabilization compared to using either antioxidant alone. vinatiorganics.com

Research findings on polypropylene (B1209903) stabilized with a combination of a phenolic antioxidant (Irganox 1010) and a phosphite antioxidant (Hostanox P-EPQ) illustrate this synergistic effect. The data below shows changes in Melt Volume Flow Rate (MVR) and Yellowing Index (YI) after multiple extrusion passes. A lower change in MVR indicates better retention of molecular weight, while a lower YI signifies better color stability.

Stabilizer System (in Polypropylene)MVR Change after 5 Extrusions (%)Yellowing Index (YI) after 5 Extrusions
Unstabilized+450%15.2
Phenolic Antioxidant only+120%8.5
Phosphite Antioxidant only+95%6.1
Phenolic + Phosphite Blend+20%2.9
Data adapted from studies on synergistic effects of phosphite and phenolic antioxidants. The specific phosphite used in this study was Hostanox P-EPQ.

Thioethers are another class of secondary antioxidants that, like phosphites, function by decomposing hydroperoxides. uvabsorber.com They are derived from thiodipropionic acid and convert hydroperoxides into stable, higher-valent sulfur compounds. uvabsorber.com

While both phosphites and thioethers perform the same general function, their optimal operating conditions differ, which forms the basis of their synergistic contribution.

Phosphites (like TNPP): Are highly effective at the elevated temperatures typical of melt processing operations. uvabsorber.com

Thioethers: Exhibit greater efficacy and persistence at the lower, long-term service temperatures that a finished product might experience. uvabsorber.com

By combining this compound with a thioether, a comprehensive stabilization package is created that protects the polymer across a wider temperature range. The TNPP provides crucial protection against degradation during the initial high-heat processing and compounding stages, while the thioether offers durable, long-term heat aging stability in the solid phase.

Stabilization Against Polymer Degradation Processes

The combination of primary and secondary antioxidant mechanisms makes this compound a versatile and effective stabilizer in a wide range of polymers, including polyethylene (B3416737) (PE), polypropylene (PP), polystyrene (PS), and polyvinyl chloride (PVC). 2017erp.comnih.gov Its primary function is to act as a processing stabilizer. grandviewresearch.com

During processing, high heat and mechanical shear generate free radicals and hydroperoxides at an accelerated rate. TNPP's ability to rapidly decompose these hydroperoxides prevents significant degradation of the polymer backbone. vinatiorganics.com This preserves the polymer's molecular weight and rheological properties, such as melt flow, preventing gel formation and ensuring consistent processing. 2017erp.com

Mitigation of Thermal Degradation in Polymeric Matrices

This compound (TDNPP) is a secondary antioxidant widely utilized to protect polymeric materials from thermal degradation during high-temperature processing operations such as extrusion, molding, and compounding. vestachem.comuvabsorber.com Its primary function is to decompose hydroperoxides (ROOH), which are unstable species formed during the auto-oxidation cycle of polymers. wikipedia.orgcenmed.com These hydroperoxides, if left unchecked, readily decompose under thermal stress into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate degradation by abstracting hydrogen atoms from the polymer backbone, leading to chain scission and a reduction in molecular weight. wikipedia.org

The mechanism by which this compound mitigates thermal degradation involves the reduction of hydroperoxides to stable alcohols, in which the phosphite ester is stoichiometrically oxidized to a phosphate ester. vinatiorganics.comgoogle.com This reaction is highly efficient at the elevated temperatures typical of polymer processing. uvabsorber.com By neutralizing hydroperoxides, TDNPP effectively breaks the degradation cycle, preventing the proliferation of free radicals and preserving the polymer's molecular architecture. wikipedia.orgvinatiorganics.com This stabilization helps to maintain crucial physical and mechanical properties of the polymer, such as melt viscosity, tensile strength, and impact resistance. cenmed.comchemicalbook.com

The effectiveness of TDNPP as a thermal stabilizer is evident in various polymers, including polyethylene (PE), polypropylene (PP), polystyrene, and polyvinyl chloride (PVC). 2017erp.comnih.gov In linear low-density polyethylene (LLDPE), for example, the incorporation of TDNPP helps to maintain the melt flow index (MFI) and prevent discoloration during processing. tappi.orggrandviewresearch.com

Table 1: Effect of this compound on the Processing Stability of LLDPE

Stabilizer SystemMelt Flow Index (MFI) after Extrusion (g/10 min)Yellowness Index (YI)
Unstabilized LLDPE7.25.8
LLDPE + 0.1% TDNPP4.51.2
LLDPE + 0.05% Hindered Phenol5.13.5
LLDPE + 0.05% Hindered Phenol + 0.1% TDNPP4.1-0.5

Note: Data are representative values based on typical performance characteristics described in technical literature.

Influence on Thermo-oxidative and Photo-oxidative Degradation

This compound plays a critical role in protecting polymers against both thermo-oxidative and photo-oxidative degradation, primarily through its function as a hydroperoxide decomposer. acs.orgresearchgate.net Thermo-oxidative degradation occurs through the combined action of heat and oxygen, while photo-oxidative degradation is initiated by exposure to UV radiation. In both processes, the formation and decomposition of hydroperoxides are key steps in the propagation of polymer damage. researchgate.net

As a secondary antioxidant, TDNPP functions by converting hydroperoxides into non-radical, stable products. uvabsorber.com This action is crucial because hydroperoxides are a primary source of the free radicals that drive polymer degradation. google.com The reaction is as follows: ROOH + P(OR')₃ → ROH + O=P(OR')₃ wikipedia.org

This sacrificial mechanism effectively interrupts the auto-oxidative cycle. vinatiorganics.com While TDNPP is most effective at the high temperatures associated with melt processing, its ability to decompose hydroperoxides also contributes to long-term thermal stability during the service life of the polymer product. grandviewresearch.comamfine.com

In the context of both thermo- and photo-oxidation, this compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. vestachem.comvinatiorganics.com Hindered phenols function by donating a hydrogen atom to trap free radicals (ROO•). In doing so, the phenolic antioxidant itself becomes an oxidized species (e.g., a quinone), which can no longer participate in stabilization. vinatiorganics.com TDNPP can regenerate the spent phenolic antioxidant by reducing its oxidized form, thereby restoring its radical-scavenging capability and extending its effective lifetime. vinatiorganics.com This synergistic relationship provides a more comprehensive stabilization system where the primary antioxidant scavenges radicals and the secondary phosphite antioxidant decomposes hydroperoxides and regenerates the primary antioxidant. vinatiorganics.comvinatiorganics.com

Table 2: Synergistic Stabilization of Polypropylene with Hindered Phenol and TDNPP

Stabilizer SystemOven Aging (Time to Embrittlement at 150°C, hours)
Unstabilized PP< 24
PP + 0.1% Hindered Phenol350
PP + 0.1% TDNPP120
PP + 0.1% Hindered Phenol + 0.1% TDNPP950

Note: Data are representative values illustrating the synergistic effect.

Prevention of Crosslinking and Gel Formation During Polymerization and Processing

During polymer manufacturing and subsequent melt processing, high temperatures and shear forces can lead to degradation reactions that result in chain scission, uncontrolled recombination, and cross-linking. wikipedia.org These processes can lead to the formation of gels—insoluble, cross-linked polymer masses—that compromise the processability of the material and the quality of the final product. vestachem.com2017erp.com Gels can cause defects in films, fibers, and molded parts, such as surface imperfections and reduced mechanical strength.

This compound is highly effective in preventing gel formation. vestachem.com Its primary mechanism of action in this regard is the reduction of peroxides, which are key precursors to the radicals that initiate cross-linking reactions. google.com By efficiently scavenging hydroperoxides, TDNPP prevents the formation of radicals that would otherwise lead to the coupling of polymer chains and the creation of a cross-linked network. google.com

This function is particularly valuable during the finishing, drying, and storage stages of polymer production, especially for elastomers like styrene-butadiene rubber (SBR) and nitrile-butadiene rubber (NBR). 2017erp.comadishank.com In these applications, TDNPP is often added to the polymer latex before drying to prevent premature cross-linking and viscosity increases. vestachem.comgoogle.com By inhibiting gel formation, TDNPP ensures consistent melt flow properties and processability, allowing for smoother manufacturing operations and higher-quality end products. 2017erp.com

Research on the Performance and Application of Tris Dinonylphenyl Phosphite in Polymer Systems

Role in Enhancing Polymer Processability and Melt Stability

TNPP is crucial during the manufacturing stages of polymer processing, where materials are subjected to high heat and shear forces. vestachem.com Its inclusion in polymer formulations helps to maintain the material's integrity, ensuring consistent and efficient processing. grandviewresearch.com

The rheological properties of a polymer melt, such as its viscosity and melt flow rate (MFR), are critical indicators of its processability. The addition of TNPP helps to stabilize these properties. During processing, polymers can degrade, leading to an undesirable increase in viscosity or inconsistent melt flow. adishank.com TNPP mitigates this by preventing the degradation reactions that alter the polymer's flow characteristics. grandviewresearch.com By maintaining a stable melt viscosity, TNPP allows for smoother and more predictable processing during operations like extrusion and injection molding. grandviewresearch.comadishank.com This stability is essential for producing high-quality, uniform plastic products. 2017erp.com

Table 1: Effect of Tris(dinonylphenyl) phosphite (B83602) on Polymer Melt Properties

Property Unstabilized Polymer Polymer with Tris(dinonylphenyl) phosphite
Melt Flow Rate (MFR) Tends to decrease or become inconsistent due to degradation and cross-linking. Remains stable throughout processing. grandviewresearch.com
Melt Viscosity Can increase unpredictably, leading to processing difficulties. adishank.com Maintained, preventing unwanted buildup and ensuring smooth flow. grandviewresearch.comadishank.com

| Processability | Poor; risk of gel formation and equipment fouling. 2017erp.comvestachem.com | Improved; consistent processing and prevention of gel formation. 2017erp.comvestachem.com |

One of the primary functions of TNPP during melt processing is to preserve the molecular weight of the polymer. researchgate.netresearchgate.net High temperatures can cause polymer chains to break, a process known as chain scission, which leads to a reduction in molecular weight and a corresponding decline in mechanical properties. TNPP acts as a chain extender, counteracting the degradation process and stabilizing the polymer's molecular weight. cenmed.comresearchgate.net Studies on polylactic acid (PLA), for example, have shown that TNPP effectively functions as a processing aid to stabilize the molecular weight during melt extrusion. researchgate.netresearchgate.net By preventing significant molecular weight changes, TNPP ensures that the polymer retains its intrinsic strength and structural integrity after processing. cenmed.com

Contributions to Long-Term Polymer Performance and Durability

Beyond the initial processing phase, TNPP contributes significantly to the service life and aesthetic appeal of polymer products by protecting them from environmental stressors. pmarketresearch.comgrandviewresearch.com

Polymers are often exposed to conditions that can cause them to become brittle or lose strength over time, such as sustained high-temperature exposure. pmarketresearch.com TNPP enhances the durability of materials by providing long-term thermal stability. grandviewresearch.com In demanding applications, such as automotive under-hood components made from polypropylene (B1209903), TNPP helps the material withstand high heat. pmarketresearch.com For synthetic rubbers used in tires, it helps maintain performance and resist flex-cracking. pmarketresearch.com When used in composites, TNPP can contribute to an increase in tensile strength. cenmed.com Its effectiveness is often enhanced when used in synergistic combinations with primary phenolic antioxidants, providing robust protection that allows materials like high-density polyethylene (B3416737) (HDPE) pipes (B44673) to achieve service lives spanning decades. 2017erp.compmarketresearch.comvestachem.com

Table 2: Impact of this compound on Mechanical Property Retention

Polymer System Environmental Stress Observed Effect with this compound
Polypropylene (Automotive) High-temperature exposure Withstands sustained heat, maintaining structural integrity. pmarketresearch.com
HDPE (Pipes) Long-term thermal and oxidative stress Achieves decades-long service life when used in synergistic systems. pmarketresearch.com
Synthetic Rubber (Tires) Flexing and ozone attack Resists flex-cracking and degradation. pmarketresearch.com

| Polymer Composites | General use | Can increase tensile strength. cenmed.com |

Maintaining the original color of a plastic product is critical for aesthetic and commercial reasons. TNPP is highly effective at preventing discoloration, particularly yellowing, which can occur during heat processing or over the product's lifespan. vestachem.comadishank.com It is especially valued in light-colored or transparent polymer applications where any color change is highly noticeable. 2017erp.comadishank.com By preventing thermal degradation and oxidation, TNPP helps maintain the clarity and color of various plastics, including PVC, polyethylene, and ABS. grandviewresearch.comadishank.comgalatachemicals.com This ensures that products remain aesthetically appealing over time. grandviewresearch.com

Application-Specific Studies in Diverse Polymeric Materials

This compound is a versatile stabilizer used across a wide spectrum of polymers due to its high performance and cost-effectiveness. 2017erp.comvestachem.com

Its applications include:

Polyvinyl Chloride (PVC): In both rigid and flexible PVC applications, such as window profiles and packaging films, TNPP is used to prevent discoloration and embrittlement during high-temperature processing. pmarketresearch.com It is often used as a co-stabilizer with mixed metal stabilizer systems. galatachemicals.com

Polyolefins (PE, PP): TNPP is frequently incorporated into stabilization packages for high-density polyethylene (HDPE), linear low-density polyethylene (LLDPE), and polypropylene (PP). 2017erp.compmarketresearch.com It ensures processing stability and enhances long-term durability in products like pipes, films, and automotive parts. pmarketresearch.com

Elastomers and Synthetic Rubbers: In materials like styrene-butadiene rubber (SBR), nitrile rubber (NBR), and styrene-isoprene-styrene (SIS), TNPP protects against degradation during compounding and vulcanization. 2017erp.compmarketresearch.comadishank.com It is particularly effective in light-colored rubber formulations, where it prevents yellowing and maintains tack in adhesives. vestachem.comadishank.com

Other Polymers: Its use extends to a variety of other polymers, including acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polystyrene (PS), polyesters (PET), and polycarbonates (PC), where it improves color and processing stability. 2017erp.comvestachem.comgalatachemicals.com In polylactic acid (PLA), it has been studied for its ability to stabilize molecular weight during processing. researchgate.net

Table 3: Summary of Compound Names

Compound Name Abbreviation
This compound TNPP
Polyvinyl Chloride PVC
Polyethylene PE
High-Density Polyethylene HDPE
Linear Low-Density Polyethylene LLDPE
Polypropylene PP
Styrene-Butadiene Rubber SBR
Nitrile Rubber NBR
Styrene-Isoprene-Styrene SIS
Acrylonitrile Butadiene Styrene ABS
Polystyrene PS
Polylactic Acid PLA
Polyethylene Terephthalate PET

Polyolefins (Polyethylene, Polypropylene)

In polyolefins such as polyethylene (PE) and polypropylene (PP), this compound serves as a crucial secondary antioxidant. It functions by decomposing hydroperoxides, which are formed during the oxidation of the polymer, into non-radical, stable products. This action protects the polymer from chain scission and cross-linking reactions that can lead to a deterioration of its mechanical properties and discoloration.

TNPP is particularly effective during high-temperature processing of polyolefins, where it helps to maintain the melt flow characteristics of the polymer. This ensures consistent processability and prevents the formation of gels and other defects in the final product. When used in combination with primary antioxidants, such as hindered phenols, TNPP exhibits a synergistic effect, providing enhanced long-term thermal stability to the polyolefin.

Table 1: General Effects of this compound on Polyolefin Properties

Property Unstabilized Polyolefin Polyolefin with TNPP
Melt Flow Index (MFI) Significant change during processing Stabilized, minimal change
Yellowness Index (YI) Increases upon heat aging Maintained at a low level
Tensile Strength Decreases after thermal exposure Retained for a longer duration

| Elongation at Break | Decreases significantly with aging | Better retention of flexibility |

Poly(vinyl chloride) (PVC) and Related Formulations

This compound is a highly effective heat stabilizer for both rigid and flexible Poly(vinyl chloride) (PVC) formulations. smolecule.com The inherent thermal instability of PVC leads to the elimination of hydrogen chloride (HCl) at processing temperatures, resulting in discoloration and a severe decline in mechanical properties. TNPP acts as an acid scavenger, reacting with the released HCl to prevent this autocatalytic degradation process.

In PVC formulations, TNPP is often used as a co-stabilizer in conjunction with primary metallic stabilizers like calcium-zinc or barium-zinc systems. This combination provides a synergistic stabilizing effect, improving both early color and long-term heat stability. The liquid nature of TNPP also facilitates its dispersion in PVC plastisols and dry blends.

Table 2: Conceptual Performance of this compound in PVC Heat Stability Testing

Formulation Congo Red Test (Time to HCl evolution at 180°C)
Unstabilized PVC Very Short (e.g., < 5 minutes)
PVC with Primary Stabilizer Moderate (e.g., 15-30 minutes)

| PVC with Primary Stabilizer + TNPP | Extended (e.g., > 45 minutes) |

Synthetic Rubbers and Elastomers (SBR, NBR, SIS)

In the production of synthetic rubbers and elastomers such as Styrene-Butadiene Rubber (SBR), Nitrile-Butadiene Rubber (NBR), and Styrene-Isoprene-Styrene (SIS), this compound is employed as a non-discoloring and non-staining antioxidant. It protects the rubber from oxidation during drying, storage, and processing, which can otherwise lead to a loss of elasticity, surface cracking, and discoloration.

TNPP is particularly valued in light-colored rubber applications where color stability is a critical requirement. It helps to prevent the yellowing that can be caused by the degradation of the polymer or the interaction with other additives. Its liquid form allows for easy incorporation into the rubber latex or during the compounding stage.

Table 3: Expected Performance of this compound in Synthetic Rubber After Aging

Property Unstabilized Rubber (After Aging) Rubber with TNPP (After Aging)
Tensile Strength Retention (%) Significant Decrease Higher Retention
Elongation at Break Retention (%) Significant Decrease Higher Retention
Hardness (Shore A) Change Increase (due to cross-linking) Minimal Change

| Color Stability | Discoloration/Yellowing | Maintained |

Polystyrenes and ABS

For styrenic polymers like polystyrene (PS) and Acrylonitrile-Butadiene-Styrene (ABS), this compound is utilized as a processing stabilizer to prevent thermal degradation and maintain color stability. During the high-temperature processing of these polymers, TNPP helps to minimize yellowing and maintain the clarity and brightness of the final product.

In ABS, which contains a rubbery butadiene phase, TNPP also contributes to the protection of this phase from oxidation, thus preserving the impact strength and other mechanical properties of the material. It is often used in combination with other antioxidants to provide a comprehensive stabilization package.

The performance of TNPP in polystyrenes and ABS is primarily evaluated by the change in color, often quantified by the Yellowness Index (YI), after processing and heat aging.

Table 4: General Effect of this compound on the Color Stability of Polystyrene and ABS

Polymer System Yellowness Index (YI) - Before Aging Yellowness Index (YI) - After Aging (Unstabilized) Yellowness Index (YI) - After Aging (with TNPP)
Polystyrene (PS) Low High Low

| ABS | Low | High | Low |

Bioplastics and Biodegradable Polymers (e.g., Poly(lactic acid), Poly(glycolic acid))

In the realm of bioplastics, such as Poly(lactic acid) (PLA) and Poly(glycolic acid) (PGA), this compound has been investigated for its potential role as a processing stabilizer and chain extender. researchgate.net These aliphatic polyesters are susceptible to thermal degradation during melt processing, which can lead to a reduction in molecular weight and a corresponding loss of mechanical properties.

TNPP can help to mitigate this degradation by reacting with the acidic end groups of the polyester (B1180765) chains and by scavenging hydroperoxides. researchgate.net This can lead to an improvement in the melt stability and processability of these biopolymers. Some studies have suggested that TNPP can also act as a chain extender, helping to maintain or even increase the molecular weight of the polymer during processing. researchgate.net

Research in this area is ongoing, and the following table conceptualizes the potential benefits of TNPP on the properties of PLA.

Table 5: Conceptual Effects of this compound on Poly(lactic acid) Properties

Property Unstabilized PLA (After Processing) PLA with TNPP (After Processing)
Molecular Weight (Mw) Decreased Maintained or slightly increased
Melt Viscosity Lowered Stabilized
Tensile Strength Reduced Better Retention

| Thermal Stability (Tonset) | Lower | Potentially Increased |

Influence on Polymer Blends and Composites

Interfacial Behavior and Compatibility in Multi-component Systems

By stabilizing the individual polymer components of the blend against degradation during melt processing, TNPP can prevent the formation of degradation products that might accumulate at the interface and further weaken interfacial adhesion. Furthermore, as an organophosphite, TNPP may have some surface activity that could lead to a reduction in the interfacial tension between certain polymer pairs. A lower interfacial tension generally promotes finer and more stable morphologies in polymer blends, which can lead to improved mechanical properties.

Quantitative data on the direct effect of TNPP on the interfacial tension of specific polymer blends is scarce in public literature. However, the principle is that a reduction in interfacial tension would lead to a smaller dispersed phase size.

Table 6: Conceptual Influence of this compound on Polymer Blend Morphology

Polymer Blend Property Without TNPP With TNPP
Interfacial Tension Higher Potentially Lower
Dispersed Phase Size Larger, less uniform Smaller, more uniform
Interfacial Adhesion Weaker Potentially Improved

| Mechanical Properties (e.g., Impact Strength) | Lower | Potentially Higher |

Modulation of Crystallinity and Microstructure

The incorporation of this compound (TNPP) into polymer systems can influence their crystallization behavior and resulting microstructure. While primarily utilized as a stabilizer, its effects on the crystalline architecture of polymers, though not its principal function, have been a subject of scientific investigation. The modulation of crystallinity and microstructure can have profound implications for the mechanical and thermal properties of the final polymer product.

Research into the effects of this compound on polymer morphology has revealed nuanced interactions, particularly in biodegradable polymers such as Polylactide (PLA). In PLA fiber production, the addition of TNPP has been observed to increase the rate of crystallization. researchgate.net This acceleration of crystal growth is a significant finding, as the typically slow crystallization kinetics of PLA can be a limiting factor in some processing applications. However, it is crucial to note that while the rate of crystallization is enhanced, the final degree of crystallinity in the polymer remains largely unaffected by the presence of TNPP. researchgate.net

The primary mechanism by which this compound is understood to influence PLA is through chain extension. researchgate.net By reacting with the hydroxyl and carboxyl end groups of the PLA chains, TNPP effectively increases the molecular weight of the polymer. researchgate.net This stabilization of the polymer chains against degradation during melt processing contributes to improved mechanical properties. For instance, studies have shown that the tensile strength and modulus of PLA fibers can be significantly improved with the addition of TNPP. researchgate.net

While the impact on crystallization kinetics in PLA is documented, detailed quantitative data on the specific changes in microstructure, such as spherulite size and lamellar thickness, are not extensively available in the public domain. Spherulites are spherical semicrystalline regions inside a non-branched linear polymer, and their size and morphology are critical determinants of a polymer's optical, mechanical, and thermal properties. Similarly, the thickness of the crystalline lamellae, which are the fundamental building blocks of spherulites, plays a crucial role in the thermal behavior of the polymer, including its melting point.

For other commodity polymers such as polyethylene and polypropylene, this compound is widely recognized as a cost-effective stabilizer that enhances processing stability and color retention. Its role is primarily to mitigate thermo-oxidative degradation during high-temperature processing, thereby preserving the polymer's intended properties. However, specific research detailing its direct influence on the crystallinity and microstructure of these polyolefins is not readily found in publicly accessible scientific literature. The general understanding is that by preventing chain scission and crosslinking reactions, TNPP helps to maintain the polymer's molecular architecture, which indirectly preserves the conditions necessary for the inherent crystallization behavior of the polymer.

Due to the limited availability of specific quantitative data in the reviewed literature, a detailed data table on the modulation of crystallinity and microstructure cannot be provided at this time.

Degradation Pathways and Environmental Transformation of Tris Dinonylphenyl Phosphite

Hydrolytic Degradation Mechanisms

Hydrolysis is a key degradation pathway for TNPP, involving the cleavage of its ester bonds by water. This process is influenced by several environmental factors and results in the formation of distinct chemical species.

The rate of TNPP hydrolysis is not constant and is significantly affected by the surrounding environmental conditions. Key factors include:

pH: The hydrolysis of phosphites can be catalyzed by both acids and bases. Under acidic conditions, the reaction is initiated by the protonation of the phosphorus atom, which is followed by a nucleophilic attack by water. In alkaline or basic conditions, the mechanism is also favorable. Neutral conditions, however, appear to be less favorable for hydrolysis because the water molecule that participates in the reaction is consumed in the process. winona.edu

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. Thermal aging studies have demonstrated that even under conditions of elevated temperature, hydrolytic degradation is a primary mechanism for TNPP breakdown. researchgate.netresearchgate.net

Solubility: TNPP has very low water solubility. smolecule.com This limited solubility can be a rate-limiting step for hydrolysis, as the reaction can only occur when the molecule is in solution. However, the presence of TNPP in aqueous environments, even at low concentrations, can lead to the formation of hydrolysis products over time. nih.gov

Factors Affecting Tris(dinonylphenyl) phosphite (B83602) Hydrolysis Kinetics
FactorInfluence on Hydrolysis RateMechanism/Reason
pHCatalyzed by both acid and baseAcid catalysis involves protonation of the phosphorus atom. winona.edu Basic conditions are also favorable. winona.edu Neutral conditions are less favorable. winona.edu
TemperatureIncreases with higher temperatureProvides the necessary activation energy for the reaction to proceed at a faster rate. researchgate.netresearchgate.net
SolubilityLow solubility can be a rate-limiting factorHydrolysis occurs in the aqueous phase, so the compound must first dissolve. nih.gov

The hydrolysis of TNPP proceeds in a stepwise manner, leading to the formation of several degradation products. The complete hydrolysis of TNPP yields nonylphenol and phosphoric acid. smolecule.comchemicalbook.com

The primary hydrolysis product of significant environmental concern is 4-nonylphenol (B119669). This compound is a known endocrine disruptor and can persist in aquatic environments, bioaccumulating in organisms and potentially causing reproductive and developmental issues in wildlife. useforesight.iouseforesight.io The release of nonylphenol from the degradation of TNPP is a key reason for the regulatory scrutiny of this compound. useforesight.iouseforesight.io

The presence of water or moisture is essential for the hydrolytic degradation of TNPP to occur. google.com Organic triphosphites readily react with moisture, leading to the formation of diaryl hydrogen phosphites. google.com The continued presence of water can lead to further hydrolysis and the eventual formation of the final degradation products. This sensitivity to moisture is a critical factor in both the environmental fate of TNPP and its stability in commercial products. google.com

Oxidative Degradation Processes

While hydrolysis is a primary degradation pathway, oxidative processes can also contribute to the transformation of TNPP.

Research, including studies using nuclear magnetic resonance spectroscopy, has indicated that even under thermal aging conditions, hydrolytic degradation is the predominant mechanism of TNPP breakdown over oxidative degradation. researchgate.netresearchgate.net While TNPP is an antioxidant designed to inhibit oxidation in polymers, it is itself susceptible to degradation. guidechem.compmarketresearch.comgrandviewresearch.com The initial hydrolysis of the phosphite can generate acidic by-products that, if allowed to accumulate, can accelerate the formation of oxidized products. google.com

Comparison of Degradation Mechanisms for Tris(dinonylphenyl) phosphite
MechanismPrimary RoleKey ProductsInfluencing Factors
Hydrolytic DegradationConsidered the primary degradation pathway, even under thermal stress. researchgate.netresearchgate.netNonylphenol, Phosphoric Acid. smolecule.comchemicalbook.comWater/moisture, pH, temperature. winona.eduresearchgate.netgoogle.com
Oxidative DegradationSecondary to hydrolysis. researchgate.netresearchgate.net Can be accelerated by acidic hydrolysis by-products. google.comPhosphate esters and other oxidized species. researchgate.netPresence of oxygen, hydroperoxides, and other oxidizing agents.

Biodegradation and Environmental Fate Studies

This compound (TNPP), a widely used antioxidant in various polymers, is subject to degradation and transformation in the environment. Understanding its fate is crucial for assessing its potential environmental impact. This section details the current scientific understanding of its biodegradation pathways, persistence, bioaccumulation potential, and environmental transport.

Microbial Degradation Pathways in Aquatic and Terrestrial Environments

The environmental degradation of this compound is initiated by a primary abiotic process, hydrolysis, which subsequently influences its microbial degradation. Upon contact with water, TNPP can hydrolyze to form dinonylphenyl phosphite and its more widely studied metabolite, nonylphenol. mdpi.com One stability test indicated that nearly a theoretical amount of nonylphenol was formed after 14 days, highlighting the significance of this initial breakdown step. nih.gov

The subsequent microbial degradation of TNPP itself appears to be complex and is subject to conflicting findings in scientific literature. Some studies have indicated that TNPP is not readily biodegradable. For instance, in two separate OECD (Organisation for Economic Co-operation and Development) screening tests, TNPP showed minimal degradation, with results of 1% and less than 4% of its theoretical biochemical oxygen demand (BOD) being met. nih.gov Conversely, a Japanese MITI (Ministry of International Trade and Industry) test reported a much higher level of degradation, with TNPP reaching 83% of its theoretical BOD over a four-week period. nih.gov This discrepancy may be attributable to differences in the microbial consortia used in the tests, acclimation periods, and the bioavailability of the compound.

While specific microbial pathways for the complete mineralization of the intact TNPP molecule are not extensively detailed in current research, the degradation of its core chemical structure, the phosphite group, by microorganisms has been studied. Microbes are known to utilize phosphonates, compounds with a carbon-phosphorus bond, as a phosphorus source, particularly in phosphate-limited environments. This is achieved through enzymatic pathways, such as the C-P lyase pathway, which cleaves the carbon-phosphorus bond. nih.gov It is plausible that similar enzymatic processes could play a role in the breakdown of the organophosphite structure of TNPP and its hydrolysis products in both aquatic and terrestrial ecosystems, although direct evidence for this specific to TNPP is limited. The degradation of TNPP in soil and aquatic environments is therefore likely a multi-step process involving initial hydrolysis followed by slower microbial breakdown of the resulting phenols and phosphite moieties.

Persistence and Bioaccumulation Potential of this compound and its Metabolites

The persistence and bioaccumulation potential of this compound and its degradation products, particularly nonylphenol, are of significant environmental interest due to their potential for long-term ecological effects.

For the parent compound, TNPP, its low water solubility and high octanol-water partition coefficient suggest a tendency to adsorb to organic matter in soil and sediment. nih.gov This adsorption can reduce its bioavailability for microbial degradation and increase its persistence in these environmental compartments. The potential for bioconcentration of TNPP in aquatic organisms is considered to be low, with an estimated bioconcentration factor (BCF) of 5. nih.gov

In contrast, the primary degradation product, nonylphenol, exhibits a more significant persistence and bioaccumulation potential. Nonylphenol is known to be persistent in the aquatic environment, with an estimated half-life in sediment of over 60 years. nih.gov It is moderately bioaccumulative, a characteristic driven by its lipophilic nature, which leads to its accumulation in the fatty tissues of organisms. nih.gov This has been observed in various water-dwelling animals and birds. nih.gov A study on the microalga Isochrysis galbana demonstrated a significant bioconcentration of nonylphenol, with a bioconcentration factor of 6940. This highlights the potential for nonylphenol to enter the food web and biomagnify at higher trophic levels. The persistence of nonylphenol in sediments creates a long-term reservoir from which it can be released back into the water column, leading to prolonged exposure for aquatic ecosystems.

Table 1: Persistence and Bioaccumulation Data for this compound and Nonylphenol

CompoundParameterValueReference
This compoundEstimated Bioconcentration Factor (BCF)5 nih.gov
NonylphenolEstimated Half-life in Sediment> 60 years nih.gov
NonylphenolBioconcentration Factor (BCF) in Isochrysis galbana6940

Transport and Distribution Modeling in Environmental Compartments

Modeling studies provide valuable insights into the potential transport and distribution of chemical compounds in the environment. While specific and comprehensive transport and distribution models for this compound are not widely available in the public literature, studies on related organophosphorus compounds offer a general understanding of its likely environmental fate.

Based on its physical and chemical properties, TNPP is expected to have low mobility in soil due to its high adsorption to soil organic matter. nih.gov In aquatic systems, it is likely to partition to suspended solids and sediment. Volatilization from water surfaces may occur, but this process is expected to be significantly reduced by its adsorption to particulate matter. nih.gov The long-range transport potential of TNPP is likely limited due to its low volatility and tendency to be deposited in soil and sediment. However, its degradation product, nonylphenol, due to its persistence, has been suggested to have the potential for long-range transport and a global reach far from its original source of contamination. nih.gov

Further research and the development of specific environmental fate models for TNPP are necessary to more accurately predict its transport and distribution in various environmental compartments and to better understand its potential for widespread environmental contamination.

Advanced Analytical Methodologies for Tris Dinonylphenyl Phosphite and Its Derivatives

Extraction Techniques from Complex Matrices (e.g., Polymer Films, Food Packaging)

Solvent Extraction Optimization

The selection of an appropriate solvent system is paramount for the successful extraction of Tris(dinonylphenyl) phosphite (B83602) from polymeric materials. A common approach involves the use of a mixture of organic solvents to achieve optimal solubility of the additive while minimizing the dissolution of the polymer itself. For instance, a mixture of hexane and acetone has been effectively used to extract TDNPP from multilayer plastic laminates foodpackagingforum.org.

The optimization of solvent extraction involves several key parameters:

Solvent Polarity: The polarity of the solvent or solvent mixture must be matched to that of TDNPP to ensure high extraction efficiency.

Temperature: Elevated temperatures can increase the diffusion rate of the additive within the polymer matrix, leading to faster and more complete extraction. However, the temperature must be carefully controlled to prevent thermal degradation of the analyte or the polymer.

Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the analyte from the matrix to the solvent.

Agitation: Techniques such as sonication can be employed to enhance the interaction between the solvent and the sample, thereby improving extraction efficiency.

Modern extraction techniques like Accelerated Solvent Extraction (ASE) can significantly improve efficiency by using solvents at elevated temperatures and pressures, reducing extraction times and solvent consumption.

Table 1: Parameters for Solvent Extraction Optimization

ParameterDescriptionConsiderations for TDNPP
Solvent System The choice of solvent or mixture of solvents.A combination of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or isopropanol) can be effective.
Temperature The temperature at which the extraction is performed.Must be below the degradation temperature of TDNPP and the melting point of the polymer.
Extraction Time The duration of the extraction process.Needs to be optimized to ensure complete extraction without causing analyte degradation.
Agitation Method Physical method to enhance solvent-sample contact.Sonication or mechanical shaking can be beneficial.

Sample Preparation for Trace Analysis

For the analysis of trace levels of TDNPP, meticulous sample preparation is crucial to minimize interferences and enhance the sensitivity of the detection method. A key step in the sample preparation for the analysis of TDNPP derivatives, such as 4-nonylphenol (B119669) (4NP), involves an acidic treatment of the extract nih.govresearchgate.net. This step facilitates the release of 4NP that may be bound or have formed from the degradation of TDNPP nih.govresearchgate.net.

Further cleanup of the extract may be necessary to remove co-extracted matrix components that could interfere with the subsequent analysis, a phenomenon known as the matrix effect. Techniques such as solid-phase extraction (SPE) can be employed for this purpose, using a stationary phase that selectively retains either the analyte or the interfering compounds.

Chromatographic and Spectroscopic Quantification Methods

Following extraction and sample preparation, the quantification of Tris(dinonylphenyl) phosphite and its derivatives is typically performed using a combination of chromatographic separation and spectroscopic detection, which provides both high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of TDNPP and its degradation products in complex matrices foodpackagingforum.orgnih.govresearchgate.net. This method offers excellent specificity and low detection limits, which are essential for trace-level analysis in food packaging materials nih.gov. An analytical procedure has been developed to verify "TNPP-free" claims in multilayer laminates used for bag-in-box packaging nih.govresearchgate.net. This method demonstrated limits of quantification of 0.50 µg/dm² for TDNPP and 0.48 µg/dm² for 4-nonylphenol in laminates, with recoveries ranging from 87% to 114% nih.govresearchgate.net.

Table 2: LC-MS/MS Method Parameters for TDNPP Analysis

ParameterCondition
Chromatographic Column C18 or similar reversed-phase column
Mobile Phase Gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium formate.
Ionization Source APCI for TDNPP, ESI for 4-nonylphenol
Mass Spectrometry Tandem mass spectrometer (MS/MS)
Acquisition Mode Multiple Reaction Monitoring (MRM)

For the detection of the degradation product 4-nonylphenol (4NP), Electrospray Ionization (ESI) is the preferred mode in LC-MS/MS analysis nih.govresearchgate.net. ESI is particularly well-suited for polar compounds that can be readily ionized in solution. In the context of TDNPP analysis, after the acidic treatment of the extract to liberate 4NP, the sample is introduced into the ESI source, where it is ionized, typically forming [M-H]⁻ ions in negative ion mode, before being detected by the mass spectrometer nih.govresearchgate.net. This two-step analytical approach allows for the specific quantification of 4NP that may have originated from the degradation of TDNPP nih.gov.

Atmospheric Pressure Chemical Ionization (APCI) is the favored ionization technique for the direct quantification of the parent compound, this compound nih.govresearchgate.net. APCI is more suitable for less polar and more volatile compounds compared to ESI. In the APCI source, the analyte is vaporized and then ionized through chemical reactions with reagent gas ions. This process typically results in the formation of protonated molecules [M+H]⁺ or other adducts, which are then detected by the mass spectrometer. The use of APCI for TDNPP allows for sensitive and robust quantification, even in the presence of complex matrix components often found in food packaging extracts nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound and for investigating its degradation pathways. Particularly, Phosphorus-31 NMR (³¹P NMR) is highly effective for detecting and characterizing phosphorus-containing compounds due to the high natural abundance and sensitivity of the ³¹P nucleus. avantiresearch.com The resulting spectra are often simple and provide direct information about the chemical environment of the phosphorus atom. oxinst.com

In the context of this compound, ³¹P NMR is instrumental in monitoring chemical transformations such as hydrolysis and oxidation. magritek.com Studies have utilized ³¹P NMR to elucidate the hydrolysis of phosphites, which is a primary degradation mechanism. researchgate.net For instance, research on the interaction of Tris(nonylphenyl) phosphite (TNPP), a common technical name for this compound, with other polymers like polylactic acid (PLA) has shown that TNPP can accelerate the hydrolysis of the polymer. researchgate.netresearchgate.net

During degradation studies, the ³¹P NMR spectrum of this compound exhibits characteristic signals that change over time. The parent compound, Tris(nonylphenyl) phosphite, shows a dominant signal around δ = 117.25 ppm. researchgate.net As hydrolysis proceeds, the intensity of this peak decreases, and new signals corresponding to degradation products, such as bis(nonylphenyl) phosphite, appear and increase in intensity. researchgate.net This allows for the real-time monitoring of the degradation process and the identification of intermediate and final products.

The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and bonding of the phosphorus atom. This makes it an excellent tool for distinguishing between the parent phosphite (P(III)) and its oxidized phosphate (P(V)) derivatives, which may form during degradation.

Spectrophotometric and Other Hyphenated Techniques for Characterization

Beyond NMR, a range of spectrophotometric and hyphenated analytical techniques are employed for the characterization and quantification of this compound and its derivatives. These methods are crucial for understanding its behavior in various matrices and for quality control purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a key technique for the sensitive and selective analysis of this compound. This method is particularly useful for quantifying the compound in complex samples like food packaging materials. nih.gov The analysis often involves an extraction step with organic solvents, followed by detection using LC-MS/MS, frequently with atmospheric pressure chemical ionization (APCI) for the parent compound. nih.gov A significant advantage of this technique is its ability to simultaneously analyze for this compound and its degradation products, such as 4-nonylphenol (4NP), which is a known endocrine disruptor. For the analysis of 4NP, electrospray ionization (ESI) is typically used. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to study the thermal aging and degradation of materials containing this compound. By monitoring changes in the infrared spectrum, such as the appearance of carbonyl groups, one can assess the extent of oxidation of the polymer matrix that the phosphite is intended to protect. researchgate.net

UV-Visible Spectroscopy can be employed to investigate the thermal stability of materials stabilized with this compound. For example, in polymers like PVC, degradation can lead to the formation of conjugated double bonds (polyenes), which absorb in the UV-visible region. The increase in absorbance over time at specific wavelengths can be correlated with the degradation of the material and the effectiveness of the stabilizer. researchgate.net

These techniques, often used in combination, provide a comprehensive analytical toolkit for the characterization of this compound, its stability, and its interaction with other substances.

Analytical Challenges and Quality Control in Trace Analysis

The analysis of this compound, especially at trace levels and in complex matrices, presents several challenges that necessitate robust quality control measures.

Limits of Detection and Quantification

Achieving low limits of detection (LOD) and quantification (LOQ) is critical for assessing the migration of this compound and its derivatives from materials, particularly in applications like food packaging. nih.gov The sensitivity of the analytical method determines its ability to detect minute amounts of the substance.

For instance, validated LC-MS/MS methods have been developed to quantify this compound and its hydrolysis product, 4-nonylphenol, in food packaging laminates. These methods can achieve low quantification limits, ensuring that regulatory limits for migration are met.

Below is a table summarizing typical quantification limits for this compound and its key derivative using LC-MS/MS in food packaging analysis.

CompoundAnalytical TechniqueMatrixLimit of Quantification (LOQ)
Tris(nonylphenyl) phosphite (TNPP)LC-MS/MS (APCI)Food Packaging Laminates0.50 µg/dm²
4-Nonylphenol (4NP)LC-MS/MS (ESI)Food Packaging Laminates0.48 µg/dm²

Data sourced from a study on the quantification of TNPP in food packaging materials. nih.gov

Validation of Analytical Procedures for Accuracy and Precision

To ensure the reliability of analytical data, the methods used for the determination of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, and robustness.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. For the analysis of this compound in laminates, recovery studies have shown results ranging from 87% to 114%, indicating good accuracy. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

The validation process ensures that the analytical method provides consistent, reliable, and accurate results, which is essential for quality control and regulatory compliance.

Monitoring for Non-Intentionally Added Substances (NIAS) and Cross-Contamination

In the analysis of materials containing this compound, it is crucial to consider the presence of Non-Intentionally Added Substances (NIAS). NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. They can be impurities in the starting substances, reaction intermediates, degradation products, or contaminants. nih.gov

The hydrolysis of this compound to form 4-nonylphenol is a prime example of NIAS formation. researchgate.net Therefore, analytical methods must be capable of detecting and quantifying not only the parent compound but also its potential degradation products.

A comprehensive analytical approach, such as a two-step LC-MS/MS procedure, can be designed to specifically address this challenge. An initial analysis can quantify the amount of this compound. A subsequent step, involving an acidic treatment of the sample extract, can force the hydrolysis of any remaining phosphite, allowing for the total potential amount of 4-nonylphenol to be determined. This approach helps to identify if 4-nonylphenol is present from other sources as a NIAS or solely as a degradation product of the phosphite stabilizer. nih.gov

Monitoring for cross-contamination is also a critical aspect of quality control, ensuring that the samples are not contaminated during sampling, preparation, or analysis, which could lead to erroneous results.

Ecological Impact Research and Environmental Risk Assessment of Tris Dinonylphenyl Phosphite Degradation Products

Ecotoxicological Mechanisms of Key Degradation Products (e.g., Nonylphenol)

Nonylphenol (NP), a primary degradation product, is a xenobiotic compound that exhibits significant ecotoxicological effects. nih.gov It is known for its persistence in the environment, particularly in sediments, where its half-life can be over 60 years. wikipedia.org

Nonylphenol is a well-documented endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of wildlife, even at very low concentrations. researchgate.netresearchgate.net Its chemical structure allows it to mimic natural estrogen, thereby disrupting the endocrine balance in affected organisms. wikipedia.org

In aquatic ecosystems, nonylphenol has been shown to exert estrogenic effects by binding to estrogen receptors in fish. wikipedia.org This interaction can lead to the feminization of male fish, characterized by the development of female characteristics. wikipedia.org Studies have demonstrated that exposure to nonylphenol can result in reduced testicular weight in male fish. wikipedia.org Furthermore, it has been found to induce the production of vitellogenin, an egg yolk precursor protein, in male fish, which is a clear biomarker of estrogenic exposure. nih.gov This disruption of the endocrine system can have profound implications for the reproductive success and population stability of aquatic species. researchgate.net

The toxicity of nonylphenol extends beyond its endocrine-disrupting capabilities, affecting a wide range of aquatic organisms and thereby impacting biodiversity. It is considered extremely toxic to aquatic life. toxicslink.org The United States Environmental Protection Agency (EPA) has established water quality criteria to protect aquatic life, recommending that nonylphenol concentrations in freshwater should not exceed 6.6 µg/L and in saltwater should be below 1.7 µg/L. nih.govfisheriesjournal.com

Exposure to nonylphenol can lead to a variety of adverse effects in aquatic organisms, including:

Fish: Decreased male fertility, altered sex ratios, and reduced hatching rates. cabidigitallibrary.orgresearchgate.net It can also cause developmental delays and a reduction in larval survival. fisheriesjournal.com

Invertebrates: Embryotoxicity has been observed in crustaceans such as Daphnia magna. aloki.hu

Algae: Nonylphenol can be bioconcentrated by microalgae, which form the base of many aquatic food webs. nih.gov

These direct toxic effects on individual organisms can cascade through the ecosystem, leading to a reduction in biodiversity and altering the structure of aquatic communities.

Due to its chemical properties, nonylphenol is prone to bioaccumulation and biomagnification in aquatic food chains. nih.gov It is a lipophilic compound, meaning it has a high affinity for fats and can accumulate in the fatty tissues of organisms. nbinno.com This process of accumulating a substance in an organism at a rate faster than it can be metabolized or excreted is known as bioaccumulation. nbinno.com

As organisms at lower trophic levels are consumed by those at higher levels, the concentration of nonylphenol increases at each step of the food chain, a process called biomagnification. nbinno.comcimi.org This can lead to significantly higher concentrations of the toxin in top predators compared to the surrounding environment. nbinno.com For example, microalgae can bioconcentrate nonylphenol, which is then transferred to crustaceans that feed on them, and subsequently to fish that consume the crustaceans. nih.gov This accumulation up the food web means that even low environmental concentrations of nonylphenol can pose a significant threat to organisms at the top of the food chain, including fish and aquatic birds. nih.govmdpi.com

Table 1: Bioaccumulation and Biomagnification of Nonylphenol

Organism Level Process Finding
Microalgae (Isochrysis galbana) Bioconcentration Able to bioconcentrate Nonylphenol 6,940 times. nih.gov
Crustaceans (Artemia fransiscana) Trophic Transfer Showed 25% higher growth when fed NP-rich algae. nih.gov
Fish (Brachydanio rerio) Biomagnification Affected by NP in the diet, showing higher vitellogenin levels. nih.gov
General Aquatic Organisms Bioaccumulation NP accumulates in algae, fish, and aquatic birds. nih.gov
Humans Bioaccumulation NP has been found in human adipose tissue. mdpi.com

Environmental Monitoring and Occurrence Studies

Monitoring studies have confirmed the widespread presence of nonylphenol in various environmental compartments, stemming from both industrial and consumer sources.

Nonylphenol is frequently detected in aquatic environments globally. health.state.mn.us Its presence is a direct consequence of the degradation of nonylphenol ethoxylates (NPEOs), which are used in a wide array of products. wikipedia.org

Water Bodies: Concentrations of nonylphenol in river waters can be significant, with some studies reporting levels up to 4.1 μg/L. nih.govwikipedia.org A study of thirty river reaches in the U.S. found nonylphenol in approximately 30% of water samples. epa.gov

Sediments: Due to its hydrophobic nature, nonylphenol tends to adsorb to particulate matter and accumulate in sediments. wikipedia.orgnbinno.com Sediments often act as a long-term sink for this compound, with concentrations reaching up to 1 mg/kg. nih.govcabidigitallibrary.orgresearchgate.net In some contaminated sites, sediment concentrations have been measured at levels as high as 54,400 µg/kg even years after the source of pollution ceased. epa.gov

Biota: Nonylphenol has been detected in the tissues of various aquatic organisms, including mussels and fish. umweltprobenbank.de A German study found maximum concentrations of 112 ng/g of nonylphenol in breams. umweltprobenbank.de

Table 2: Reported Concentrations of Nonylphenol in Environmental Compartments

Environmental Compartment Concentration Range Location/Study Reference
River Water up to 4.1 μg/L General finding nih.govwikipedia.org
River Water 0.20 to 0.64 µg/L 30 U.S. river reaches epa.gov
Sediments up to 1 mg/kg General finding nih.govcabidigitallibrary.orgresearchgate.net
Sediments 10 to 2,960 µg/kg 71% of U.S. sampling sites epa.gov
Sediments up to 12,400 μg/kg Near active sewage treatment plants oup.com
Sediments 54,000 µg/kg Near a ceased sewage treatment plant epa.gov
Aquatic Biota (Bream) up to 112 ng/g German rivers umweltprobenbank.de
Aquatic Biota (Zebra Mussels) up to 41 ng/g River Elbe, Germany umweltprobenbank.de

The primary pathway for nonylphenol to enter the environment is through the breakdown of nonylphenol ethoxylates (NPEOs). aloki.huhealth.state.mn.us NPEOs are used as surfactants in a multitude of products, including:

Industrial and household cleaning products toxicslink.orghealth.state.mn.us

Paints and pesticides toxicslink.orgresearchgate.net

Textiles and personal care products toxicslink.orghealth.state.mn.us

When these products are used and disposed of, NPEOs enter wastewater systems. health.state.mn.us While wastewater treatment plants (WWTPs) can remove a portion of these compounds, the degradation process often results in the formation of more persistent and toxic nonylphenol. nih.govresearchgate.net Effluents from WWTPs are therefore a major source of nonylphenol contamination in rivers and streams. health.state.mn.usscielo.org.za Other sources include industrial discharges, agricultural runoff, and the application of contaminated sewage sludge to land. researchgate.netresearchgate.net The presence of nonylphenol in the environment is strongly correlated with anthropogenic activities, particularly in urban and industrial areas. scielo.org.zanih.gov

Risk Assessment Frameworks and Regulatory Science

The evaluation of Tris(dinonylphenyl) phosphite (B83602) (TDNPP) and its degradation products within environmental risk assessment frameworks is a critical aspect of modern regulatory science. This process involves a systematic, science-based approach to characterize the potential adverse effects of chemical substances on ecosystems. Regulatory bodies such as the European Chemicals Agency (ECHA) utilize these frameworks to identify substances of concern and implement measures to protect the environment. market.us

Scientific Basis for Substance of Very High Concern (SVHC) Identification

The identification of a chemical as a Substance of Very High Concern (SVHC) under regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is a data-driven process. For Tris(dinonylphenyl) phosphite, the scientific basis for its proposed SVHC status stems primarily from the environmental risks posed by its degradation products. useforesight.io

French authorities have been at the forefront of this evaluation, proposing the classification of Tris(4-nonylphenyl, branched) phosphite as an environmental endocrine disruptor. useforesight.io This proposal, submitted to ECHA, is founded on evidence that TDNPP degrades under environmental conditions to release 4-nonylphenol (B119669) (NP). useforesight.iouseforesight.io 4-nonylphenol is a well-documented endocrine disruptor already identified as an SVHC due to its capacity to interfere with the hormonal systems of wildlife, leading to adverse effects on the reproduction and development of aquatic organisms. useforesight.iouseforesight.io

The core of the scientific argument is that even if the parent compound, TDNPP, has a different toxicological profile, its role as a source of a known hazardous substance warrants regulatory action. The hydrolysis of TDNPP in water is a key reaction pathway that leads to the formation of nonylphenol. smolecule.comchemicalbook.com An in-depth Risk Management Option Analysis (RMOA) initiated by France highlighted the concerns related to both the presence of 4-NP as an impurity in commercial TDNPP grades and its formation through degradation. developpement-durable.gouv.fr This led to the formal proposal to list TDNPP on the Candidate List for SVHC, a preliminary step toward potential restrictions or authorization requirements for its use. useforesight.iouseforesight.io

Table 1: Key Factors in the SVHC Proposal for this compound

FactorDescriptionSource
Proposing Body France, via its national agency ANSES useforesight.io, useforesight.io
Primary Reason Endocrine-disrupting properties for the environment useforesight.io, useforesight.io
Mechanism of Concern Degradation (hydrolysis) of TDNPP into 4-nonylphenol (4-NP) under environmental conditions useforesight.io, useforesight.io, developpement-durable.gouv.fr
Hazard of Degradant 4-nonylphenol is a known endocrine disruptor, already classified as an SVHC, which harms aquatic ecosystems useforesight.io, useforesight.io
Regulatory Framework REACH (EC No 1907/2006) useforesight.io
Status Proposed for inclusion in the Candidate List of Substances of Very High Concern useforesight.io

Methodologies for Assessing Environmental Exposure and Long-Term Ecological Risks

Assessing the environmental exposure and long-term ecological risks of TDNPP and its degradation products involves a multi-stage methodology consistent with standard Environmental Risk Assessment (ERA) frameworks. researchgate.net These frameworks generally consist of four main steps: hazard identification, release and exposure assessment, and risk characterization. researchgate.net

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance. For TDNPP, the primary hazard identified is its potential to cause endocrine disruption in the environment due to its degradation to 4-nonylphenol. useforesight.io The toxicity of 4-NP to aquatic life is the critical endpoint of concern.

Release and Exposure Assessment : This stage evaluates the pathways and extent of environmental exposure. TDNPP is used as a stabilizer and antioxidant in various polymers like PVC, polyethylene (B3416737), and rubber products. useforesight.ionih.gov Release can occur during the manufacturing, processing, use, and disposal of these plastic articles. europa.eu Because TDNPP is a viscous liquid with low water solubility and high hydrophobicity, it is likely to persist in the environment, particularly in sediments and aquatic systems where hydrolysis can occur. smolecule.com The assessment quantifies the predicted environmental concentrations (PECs) in various environmental compartments (water, soil, sediment).

Dose-Response Assessment : This step characterizes the relationship between the dose of the substance (or its degradants) and the incidence of adverse ecological effects. For 4-nonylphenol, extensive ecotoxicological data are available that establish concentrations at which it can cause endocrine-disrupting effects in fish and other aquatic organisms.

Risk Characterization : The final step integrates the exposure and dose-response data to estimate the probability and magnitude of ecological harm. researchgate.net This is often done by comparing the PEC with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio (known as the risk quotient) is greater than one, it indicates a potential risk to the environment, prompting regulatory action. Advanced methodologies, such as the synthetic risk factor (SRF) approach, have been proposed to provide a more robust assessment by integrating toxicity, environmental exposure levels, persistence properties, and compartment features into a single metric. nih.gov

Table 2: Environmental Risk Assessment Framework for TDNPP

Assessment StepApplication to this compound (TDNPP)Source
Hazard Identification Primary hazard is the environmental endocrine disruption caused by the degradation product, 4-nonylphenol (4-NP). useforesight.io
Release Assessment Leaching from polymer products (e.g., plastics, rubber) during use and disposal. europa.eu Industrial releases during manufacturing and formulation. europa.eu
Exposure Assessment Focuses on persistence in aquatic environments and sediments due to low water solubility. smolecule.com Models predict concentrations in water and soil resulting from releases. smolecule.com
Risk Characterization Compares Predicted Environmental Concentrations (PECs) of 4-NP with its Predicted No-Effect Concentration (PNEC) for endocrine disruption in aquatic species. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms by which phosphite (B83602) antioxidants function. These calculations can map out reaction pathways, determine the energies of reactants, transition states, and products, and predict the formation of various intermediates.

The primary role of Tris(dinonylphenyl) phosphite as a secondary antioxidant is to decompose hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. Quantum chemical calculations can illuminate the energetics of this crucial scavenging process. The generally accepted mechanism involves the oxidation of the phosphite to a phosphate. vinatiorganics.com

The reaction can be summarized as: P(OR)₃ + ROOH → O=P(OR)₃ + ROH

DFT calculations on analogous phosphite antioxidants have shown that this reaction proceeds through a transition state where the oxygen atom from the hydroperoxide is transferred to the phosphorus atom. The activation energy for this step is a key determinant of the antioxidant's efficiency. While specific energetic data for this compound is not extensively reported in publicly available literature, studies on similar aryl phosphites indicate that the reaction is thermodynamically favorable. The reactivity of phosphites in hydroperoxide reduction is influenced by both steric and electronic effects associated with the phosphorus atom. researchgate.net Generally, the order of reactivity is phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. researchgate.net

Computational ParameterSignificance in Hydroperoxide ScavengingGeneral Trend for Aryl Phosphites
Activation Energy (Ea)Determines the rate of the scavenging reaction. Lower Ea indicates higher efficiency.Generally higher for sterically hindered aryl phosphites.
Reaction Enthalpy (ΔH)Indicates the overall energy change of the reaction. A negative value signifies an exothermic and favorable process.Typically exothermic for the oxidation of phosphite to phosphate.
HOMO-LUMO GapRelates to the chemical reactivity and stability of the phosphite molecule.Can be correlated with antioxidant activity in a series of related compounds.

Beyond its primary antioxidant function, the degradation of this compound itself is a critical aspect of its performance and long-term stability. Quantum chemical calculations can be employed to predict the likely degradation pathways, including hydrolysis and oxidation, and to identify the resulting stable intermediates.

Hydrolysis is a significant degradation pathway for phosphite esters, particularly in the presence of moisture and acidic conditions. life-trialkyl.eu For this compound, this can lead to the formation of dinonylphenyl phosphonate (B1237965) and, eventually, nonylphenol. Computational models can predict the susceptibility of the P-O bond to cleavage and the relative stability of the hydrolysis products.

Oxidative degradation, beyond the reaction with hydroperoxides, can also occur, especially at the high temperatures of polymer processing. Theoretical studies can help to identify potential oxidation products other than the corresponding phosphate. For instance, studies on other hindered aryl phosphites like Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) have identified degradation products such as 2,4-di-tert-butylphenol (B135424) and tris(2,4-di-tert-butylphenyl) phosphate. researchgate.net

Molecular Dynamics Simulations of Polymer-Additive Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the physical interactions between additives and polymer chains. These simulations can provide detailed insights into the compatibility, dispersion, and migration behavior of this compound within a polymer matrix.

The effectiveness of an antioxidant is highly dependent on its ability to be well-dispersed within the polymer matrix. MD simulations can predict the compatibility of this compound with various polymers by calculating the interaction energy between the additive and the polymer chains. A favorable interaction energy suggests good compatibility and a higher likelihood of achieving a homogeneous dispersion.

The large, nonpolar nonylphenyl groups of this compound generally promote its compatibility with nonpolar polymers such as polyethylene (B3416737) and polypropylene (B1209903). MD simulations can model the conformational changes of both the additive and the polymer chains to accommodate each other, providing a microscopic view of the dispersion process. Factors such as the size and shape of the additive molecule and the free volume of the polymer matrix play a crucial role and can be investigated through these simulations. nih.gov

Simulation ParameterRelevance to Compatibility and DispersionExpected Findings for this compound
Interaction EnergyQuantifies the strength of interaction between the additive and the polymer. More negative values indicate better compatibility.Favorable (negative) interaction energies with nonpolar polymers like polyethylene.
Radial Distribution FunctionDescribes the probability of finding polymer atoms at a certain distance from the additive molecule, indicating the degree of mixing.A well-dispersed system would show a lack of sharp peaks at long distances, indicating no significant aggregation of the additive.
Mean Squared Displacement (MSD)Can be used to assess the mobility of the additive within the matrix, which is related to its dispersion.Higher mobility can facilitate better dispersion during processing.

The migration of additives from a polymer is a significant concern, particularly for applications in food packaging and medical devices. MD simulations can be used to predict the diffusion coefficient of this compound in a polymer matrix, which is a key parameter for estimating migration rates.

The simulation tracks the movement of the additive molecule through the polymer matrix over time. The diffusion coefficient can be calculated from the mean squared displacement of the molecule. This allows for the investigation of how factors such as temperature, polymer morphology (amorphous vs. crystalline), and the presence of other additives influence the migration behavior of this compound. Studies on other plastic additives have shown that MD simulations can provide diffusion coefficient estimates that are in reasonable agreement with experimental values. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. For this compound, SAR studies would focus on how variations in its molecular structure affect its antioxidant performance.

While specific, detailed SAR studies on this compound are not widely published, general principles for phosphite antioxidants can be applied. The key structural features influencing the activity of phosphite antioxidants include:

The nature of the organic groups (R) in P(OR)₃ : Aryl groups, as in this compound, generally offer better thermal stability compared to alkyl groups.

Steric hindrance around the phosphorus atom : Bulky groups, such as the dinonylphenyl substituents, can enhance the hydrolytic stability of the phosphite by sterically protecting the phosphorus center from attack by water molecules. life-trialkyl.eu However, excessive steric hindrance might reduce the reactivity towards hydroperoxides. researchgate.net

Electronic effects of the substituents : Electron-withdrawing groups on the aryl rings can decrease the nucleophilicity of the phosphorus atom, potentially slowing down the reaction with hydroperoxides.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antioxidant activity of a series of related compounds based on calculated molecular descriptors. nih.gov For phosphite antioxidants, relevant descriptors could include steric parameters (e.g., van der Waals volume), electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), and lipophilicity (logP). nih.gov Such models, once validated, can be used to design new phosphite stabilizers with improved performance profiles.

Correlation of Molecular Structure with Antioxidant Efficacy

The effectiveness of this compound as a secondary antioxidant is intrinsically linked to its molecular structure. As an organophosphorus compound, its primary role is to protect materials, particularly polymers, from oxidative degradation during high-temperature processing. smolecule.comgrandviewresearch.comvinatiorganics.com Computational approaches, such as Density Functional Theory (DFT), can be used to analyze the electronic and structural properties of phosphite esters to understand their antioxidant activity. nih.gov

The key antioxidant mechanism for phosphite antioxidants like TNPP is their function as reducing agents. vinatiorganics.com They work by decomposing hydroperoxides (ROOH), which are initial products of autoxidation, into non-radical, stable products, thereby preventing the formation of highly reactive free radicals that would otherwise continue the degradation chain reaction. vinatiorganics.comnih.gov The central phosphorus atom in its trivalent state (P(III)) is readily oxidized to the more stable pentavalent state (P(V)), a process that facilitates the reduction of hydroperoxides.

The molecular structure of TNPP, featuring a central phosphite group bonded to three bulky dinonylphenyl groups, is crucial to its function. These large, hydrophobic side chains enhance its solubility and compatibility with a wide range of organic polymers. vinatiorganics.com

Predictive Modeling of Environmental Fate Parameters

Predictive modeling is a critical tool for assessing the environmental impact of chemical compounds. Environmental Fate Models (EFMs) use quantitative descriptions of processes like hydrolysis, biodegradation, and bioaccumulation to predict a chemical's behavior and concentration in various environmental compartments. mdpi.comresearchgate.net

For this compound, a primary focus of predictive modeling is its behavior in aquatic environments. A key transformation process for TNPP is hydrolysis. smolecule.comnih.gov Computational models can predict the rate and products of this reaction. When exposed to water, TNPP hydrolyzes, breaking down into dinonyl phenyl phosphite and nonylphenol (NP). smolecule.comnih.gov This is a significant finding, as nonylphenol is a well-documented endocrine disruptor known for its environmental persistence and toxicity to aquatic life. researchgate.netuseforesight.io

Predictive models of TNPP's environmental fate must therefore account for the generation of these degradation products. The French National Agency for Food, Environmental and Occupational Health & Safety (ANSES) identified tris(4-nonylphenyl, branched) phosphite as an environmental endocrine disruptor precisely because it releases 4-nonylphenol (B119669) under environmental conditions. useforesight.io

Biodegradation is another critical parameter. While one study using an activated sludge inoculum reported that TNPP reached 83% of its theoretical biochemical oxygen demand (BOD) in 4 weeks, it was noted that this was likely due to the biodegradation of its hydrolysis product, nonylphenol, which had formed in significant amounts after 14 days. nih.gov This highlights the necessity for models to consider multi-step degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its properties, can also be employed to predict environmental parameters like water solubility, log Kow (octanol-water partition coefficient), and potential for bioaccumulation. nih.gov These parameters are essential inputs for comprehensive environmental fate and risk assessments.

Below is a table summarizing key environmental fate parameters for this compound, which are used in predictive modeling.

ParameterValue/ObservationReference
Water Solubility <0.6 mg/L at 24 °C nih.gov
Vapor Pressure 0.058 Pa at 25 °C (extrapolated) nih.gov
Hydrolysis Readily hydrolyzes to form dinonyl phenyl phosphite and nonylphenol. smolecule.comnih.gov
Aerobic Biodegradation Reached 83% of theoretical BOD in 4 weeks (Japanese MITI test), attributed to the degradation of the hydrolysis product nonylphenol. nih.gov
Primary Degradation Product Nonylphenol (NP), a known endocrine disruptor. researchgate.netuseforesight.io
Environmental Hazard Classification Classified as "May cause endocrine disruption in the environment" by ANSES due to its degradation to 4-nonylphenol. useforesight.io

Future Directions and Emerging Research Areas

Sustainable Synthesis and Circular Economy Approaches for Phosphite (B83602) Compounds

The production of phosphite compounds, including TDNP, traditionally relies on energy-intensive processes involving hazardous chemicals like phosphorus trichloride (B1173362). vinatiorganics.com Future research is aimed at developing more sustainable synthesis routes aligned with the principles of green chemistry.

One innovative approach is the use of solvent-free mechanochemical processes. um.ac.irservice.gov.uk This method can produce phosphite from condensed phosphates using metal hydrides, circumventing the need for the high-energy white phosphorus intermediate and avoiding environmentally hazardous chemicals. um.ac.irservice.gov.uk Such processes are not only more sustainable but also contribute to a circular economy for phosphorus, a non-renewable resource. epa.govresearchgate.net

The concept of a circular economy for polymer additives also involves recycling and recovery. Research is exploring how to recover phosphorus from waste streams, such as wastewater, and use it to create new, valuable chemical compounds. epa.gov While direct recycling of phosphite stabilizers from end-of-life plastics is complex, designing polymers and additive packages for easier separation and recovery is a long-term goal. This "design for recycling" philosophy is critical for minimizing the environmental footprint of plastic products.

Interdisciplinary Research on Environmental Remediation and Mitigation Strategies

Given the widespread historical use of TDNP, its hydrolysis product, nonylphenol, is a persistent environmental contaminant found in water, soil, and sediment. nih.gov Interdisciplinary research is crucial for developing effective strategies to remediate contaminated sites and mitigate exposure.

Several remediation techniques for nonylphenol are under investigation, combining chemistry, biology, and materials science. um.ac.ir These include:

Adsorption: Using materials like magnesium silicate (B1173343) to bind and remove nonylphenol from water. researchgate.net

Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents like hydroxyl radicals to break down the nonylphenol molecule into less harmful substances. um.ac.ir

Photodegradation: Using light, sometimes with a catalyst, to decompose the contaminant. um.ac.ir

Bioremediation: Utilizing microorganisms that can metabolize and degrade nonylphenol. um.ac.ir

Mitigation strategies involve a combination of regulatory action, industry stewardship, and scientific research. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and European authorities have implemented action plans and restrictions to phase out the use of nonylphenol and its precursors in many applications. nih.govservice.gov.ukepa.gov This interdisciplinary approach, which combines policy with scientific innovation, is essential for managing the legacy of TDNP and preventing future environmental contamination from similar compounds.

Table 2: Environmental Remediation Strategies for Nonylphenol

StrategyMechanismKey AdvantagesResearch Focus
Adsorption Physical binding to a sorbent material. researchgate.netHigh efficiency, potential for regeneration of adsorbent.Development of novel, low-cost adsorbents with high capacity.
Advanced Oxidation Chemical degradation by highly reactive species. um.ac.irRapid and complete destruction of the contaminant.Optimizing reaction conditions and reducing energy consumption.
Photodegradation Decomposition using light energy. um.ac.irUtilizes a sustainable energy source (sunlight).Enhancing efficiency with photocatalysts.
Bioremediation Microbial metabolism of the contaminant. um.ac.irEnvironmentally friendly, low cost.Identifying and engineering more efficient microbial strains.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Tris(dinonylphenyl) phosphite relevant to its application as a stabilizer in polymer research?

  • Answer : this compound (CAS 64033-89-2) has a molecular formula of C₇₂H₁₂₃O₃P and a molecular weight of 1067.74 g/mol. Its bulky dinonylphenyl groups confer steric hindrance, enhancing thermal stability and antioxidant activity in polymers. Key properties include solubility in non-polar solvents (e.g., toluene, hexane) and a high melting point (>100°C), critical for high-temperature polymer processing. Structural analysis via NMR (³¹P, ¹H, ¹³C) and mass spectrometry is essential to confirm purity and identify substituent arrangements .

Q. How can researchers synthesize and characterize this compound derivatives for functional studies?

  • Answer : Synthesis involves reacting phosphorus trichloride with dinonylphenol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Characterization requires multi-nuclear NMR (³¹P for phosphorus environment, ¹H/¹³C for alkyl chain confirmation) and high-resolution mass spectrometry (HRMS). For derivatives, functionalization of the phenyl groups (e.g., halogenation) can be achieved using electrophilic substitution, with reaction progress monitored by TLC and FTIR .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like polymer extracts?

  • Answer : Reverse-phase HPLC with UV detection (e.g., 210 nm) using a C18 column and mobile phases of acetonitrile/water with 0.1% phosphoric acid is effective. For mass spectrometry compatibility, replace phosphoric acid with formic acid. Challenges include high limits of quantification (LOQ >5 µg/mL in some cases), necessitating pre-concentration via solid-phase extraction (SPE) or derivatization to improve detectability .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the efficacy of this compound as a stabilizer in high-temperature polymer systems?

  • Answer : Density functional theory (DFT) calculations can model interactions between the phosphite and polymer radicals. Parameters include bond dissociation energies (BDEs) of P–O bonds and electron density maps to predict radical scavenging activity. Comparative studies with analogous phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite) reveal steric effects from alkyl chains on stabilization efficiency. Molecular dynamics simulations further assess compatibility with polymer matrices under thermal stress .

Q. How do structural modifications of this compound influence its antioxidant mechanism in polyolefins?

  • Answer : Substituent size and position on the phenyl ring dictate hydrolytic stability and radical scavenging kinetics. For instance, bulkier nonyl groups reduce hydrolysis but may hinder diffusion in polymer matrices. Mechanistic studies using electron paramagnetic resonance (EPR) can track radical intermediates, while accelerated aging tests (e.g., oven aging at 150°C) quantify oxidative induction time (OIT) improvements. Synergistic effects with hindered phenol antioxidants (e.g., Irganox 1010) should be evaluated via factorial experimental designs .

Q. What are the primary degradation pathways of this compound under oxidative conditions, and how can they be monitored?

  • Answer : Degradation occurs via hydrolysis to phosphoric acid and dinonylphenol or oxidation to phosphate esters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies degradation products. Stability studies in model systems (e.g., polypropylene films exposed to UV/heat) coupled with FTIR or Raman spectroscopy detect P=O bond formation (indicative of oxidation). Kinetic modeling using Arrhenius plots predicts shelf-life under storage conditions .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols. Store in airtight containers at <25°C, away from oxidizing agents. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. While not classified as acutely toxic, chronic exposure risks (e.g., endocrine disruption from dinonylphenol byproducts) warrant strict adherence to occupational exposure limits (OELs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.